Benzylurea

Overview

Description

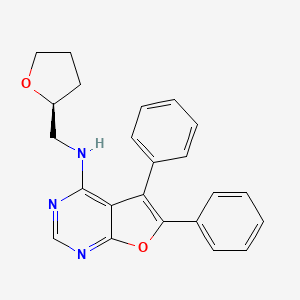

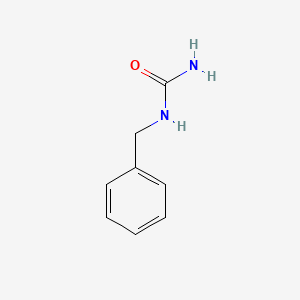

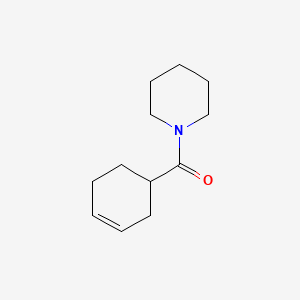

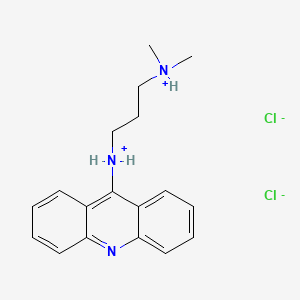

Benzylurea: is an organic compound with the molecular formula C₈H₁₀N₂O . It is a derivative of urea where one of the hydrogen atoms is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Benzylurea, also known as 1-Benzylurea, is a chemical compound that has been studied for its various biological activitiesBenzoylureas, a class of compounds closely related to this compound, are known to target chitin synthase in insects .

Mode of Action

They inhibit chitin synthase, preventing the formation of chitin in the insect’s body

Biochemical Pathways

Benzoylureas, which are structurally similar, inhibit the synthesis of chitin, a crucial component of the insect’s exoskeleton . This disruption of chitin synthesis affects the moulting process and egg hatch, acting as an insect growth regulator .

Result of Action

Benzoylureas, which are structurally similar, disrupt the moulting process and egg hatch in insects by inhibiting chitin synthase . This results in the disruption of the insect’s growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzoylureas have been found to have various rates of degradation in the environment . Some older benzoylureas have high persistence and are no longer sold . Flufenoxuron, a type of benzoylurea, was shown to bioaccumulate and was banned in the EU in 2011

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing benzylurea involves the nucleophilic addition of benzylamine to isocyanates.

Reaction with Carbamoyl Chlorides: Another method involves the reaction of benzylamine with carbamoyl chlorides.

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes mentioned above but on a larger scale. The reactions are optimized for high yield and purity, and the processes are designed to be resource-efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzylurea can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides.

Major Products:

Oxidation: this compound can be oxidized to form this compound derivatives with additional oxygen-containing functional groups.

Reduction: Reduction typically yields simpler amine derivatives.

Substitution: Substitution reactions can produce a variety of this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Some this compound compounds are investigated for their potential use as pharmaceuticals.

Industry: this compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Benzoylurea: Benzoylurea compounds are similar to benzylurea but have a benzoyl group instead of a benzyl group.

Phenylurea: Phenylurea compounds have a phenyl group attached to the urea moiety and are used in various agricultural applications.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, from synthetic chemistry to biological research .

Properties

IUPAC Name |

benzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNJWHFSKNJCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202078 | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-32-9 | |

| Record name | Benzylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzylurea?

A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to characterize this compound. These methods provide information about the compound's structure, functional groups, and thermal properties. []

Q3: Are there any studies on the rotational barrier around the C-N bond in this compound?

A3: Yes, NMR studies have investigated the rotational barrier of the NH2 group in this compound. The presence of anionic hydrogen-bond acceptors, like benzoate and iodide, in acetonitrile solution, slightly increases the rotational barrier (ΔG‡). This suggests weak interactions between the NH bond and these anions. []

Q4: What are the common synthetic routes to this compound?

A4: this compound can be synthesized through various methods, including:

- Nucleophilic Substitution: Reacting benzylamine with potassium cyanate in an acidic aqueous solution. []

- Modified Schotten-Baumann Reaction: Reacting this compound with benzoyl chloride or substituted benzoyl chlorides. []

- Copper-Catalyzed Carboamination: A three-component coupling reaction involving styrenes, potassium alkyltrifluoroborates, and this compound. []

Q5: Can this compound be directly oxidized to benzoylurea?

A5: Yes, this compound can be directly oxidized to benzoylurea using silver(I) nitrate and copper(II) sulfate pentahydrate as catalysts in the presence of ammonium persulfate and potassium fluoride in water at room temperature. [, ]

Q6: How does the position of a chlorine substituent on benzoyl chloride affect the yield of substituted this compound derivatives?

A6: Research indicates that the position of the chlorine substituent on the benzoyl chloride significantly influences the yield of the final substituted this compound. The closer the substituent is to the carbonyl group of benzoyl chloride, the lower the yield of the corresponding this compound derivative. This is attributed to the substituent's influence on the electrophilic force of the carbonyl group. []

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives exhibit a range of biological activities, making them promising candidates for drug development. Some key areas of interest include:

- Vasopressin V2 Receptor Agonists: this compound derivatives have shown potent agonist activity at the vasopressin V2 receptor, suggesting their potential as non-peptidic alternatives to desmopressin for treating diseases requiring reduced urine output. []

- Anticancer Agents: Research suggests that substituted this compound compounds could act as prospective anticancer agents by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. [, ]

- Mycobacterium tuberculosis Inhibitors: Certain this compound derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH), highlighting their potential as novel anti-tubercular agents. []

- Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: this compound derivatives have been explored as potential GSK-3 inhibitors, offering potential therapeutic applications in various diseases. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: The structure-activity relationship (SAR) of this compound derivatives has been extensively studied. For instance, in the development of vasopressin V2 receptor agonists, modifications to the benzyl group improved potency, while changes to the urea end group enhanced solubility and oral efficacy. [] Similarly, for Mycobacterium tuberculosis IMPDH inhibitors, the cyclohexyl, piperazine, and isoquinoline rings were found crucial for activity. []

Q9: Are there any known examples of this compound derivatives being used as fungicides?

A9: Yes, Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a fungicide effective against Rhizoctonia solani, which causes diseases like rice sheath blight and potato black scurf. Its activity stems from the specific substitution pattern on the this compound scaffold. []

Q10: How does benzyl isothiocyanate (BITC), a related compound, interact with cytochrome P450 enzymes?

A10: BITC acts as a mechanism-based inactivator of certain cytochrome P450 (P450) enzymes, which are crucial for metabolizing drugs and xenobiotics. This interaction could contribute to the chemopreventive effects attributed to BITC. [] Interestingly, BITC metabolism can lead to the formation of N,N'-di-benzylurea as a minor metabolite. []

Q11: Are there any applications of this compound in material science?

A11: Yes, this compound can be incorporated into polymers to enhance specific properties. For example, N-benzyl-polyoxyalkylene-polyamines containing this compound groups have been used in the production of elastic moldings. These moldings demonstrate improved stretchability and tensile breaking strength. []

Q12: Can this compound derivatives be used as ligands in metal complexes?

A12: Yes, this compound derivatives can act as ligands in metal complexes. Notably, 4-benzylurea-benzoic acid (BUBA) has been used as a ligand in a dinuclear nickel(II) complex relevant to the active site of the enzyme urease. This complex, [Sm(BUBA)3phen], showed good dispersion in polyurea–urethane (PUU) composites, leading to improved mechanical properties. []

Q13: Have computational methods been applied to study this compound derivatives?

A13: Yes, computational chemistry techniques are valuable tools for investigating this compound and its analogues. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the physicochemical properties of 1-benzoyl-3-benzylurea analogues and their anticancer activity, bioavailability, and toxicity. These models help predict the activity and properties of novel derivatives. []

Q14: Are there examples of crystallographic studies involving this compound derivatives?

A14: Yes, X-ray crystallography has been utilized to elucidate the binding mode of this compound-based inhibitors with enzymes. For instance, the crystal structure of a Leu492Ala mutant of Maize cytokinin oxidase/dehydrogenase complexed with the this compound inhibitor CPBU provided structural insights into their interaction. [] Similarly, the crystal structure of Factor VIIa complexed with 1-(1-aminoisoquinolin-6-yl)-3-benzylurea has also been determined. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

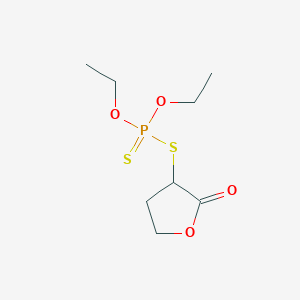

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)